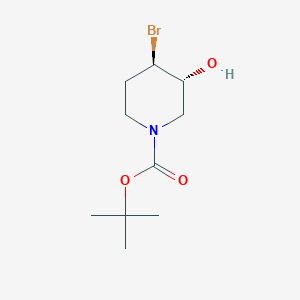

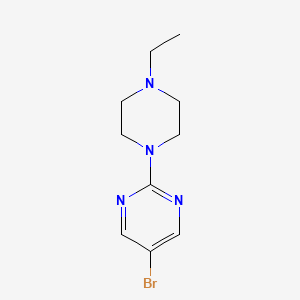

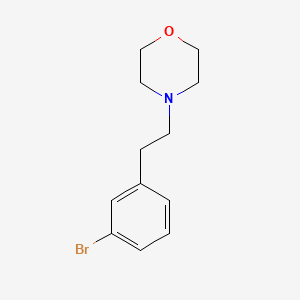

4-(3-Bromophenethyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(3-Bromophenethyl)morpholine" is not directly mentioned in the provided papers, but the papers do discuss various morpholine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. Morpholines are a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This class of compounds is known for its chemical versatility and is used in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of substituted morpholines has been explored in several studies. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is described, utilizing a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to moderate to good yields of the morpholine products as single stereoisomers . Another study reports the synthesis of a morpholine derivative by reacting a bromo-substituted compound with morpholine, followed by characterization through various spectroscopic methods . Additionally, the reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one has been investigated, resulting in a mixture of enamine derivatives .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been elucidated using X-ray crystallography and spectroscopic techniques. For instance, the crystal structure of a bromo-dichloro morpholine derivative reveals that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating a lack of full conjugation between the double bonds . Another study describes the crystal structure of a bromobenzyl morpholine derivative, where the morpholine ring also adopts a chair conformation, and the molecules form centro-symmetric dimers through intermolecular π-π interactions .

Chemical Reactions Analysis

The reactivity of morpholine derivatives has been explored in various chemical contexts. For example, the reaction of a morpholine enamine with p-bromophenyl vinyl sulphone has been studied, leading to the formation of enamine derivatives with different substitution patterns . Another study discusses the synthesis of a morpholine derivative by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which was then characterized and screened for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and substituents. The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride is reported, with a yield of 62.3%, and the compound's structure is confirmed by IR, 1H NMR, and MS technology . The study of the cyclodehydrohalogenation of ω-[N-(aryl)-N-(halogenoacyl)]-aminoacetophenones indicates the possibility of π-acceptor resonance between the aromatic ring and the bromo-substituent, affecting the chemical properties of the resulting morpholines .

安全和危害

The safety information for “4-(3-Bromophenethyl)morpholine” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

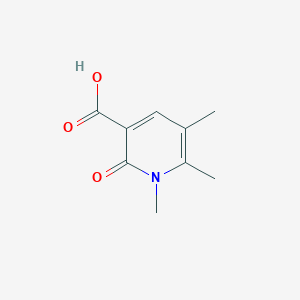

IUPAC Name |

4-[2-(3-bromophenyl)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEQDLCZSZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenethyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)